molecular formula C17H9ClO3 B5552951 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5552951
M. Wt: 296.7 g/mol
InChI Key: VVQPUNSGQZVPCX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a chlorophenyl group attached to the furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable furochromene precursor in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Another chlorophenyl-substituted chromene with similar structural features.

    3-(4-chlorophenyl)chromen-2-one: A related compound with a different chromene core structure.

Uniqueness

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific furochromene core and the presence of a chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused chromene and furan structure with a 4-chlorophenyl substituent. Its molecular formula contributes to its unique interaction profiles with biological targets. The molecular weight is approximately 300.75 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves the inhibition of specific enzymes that play a role in cell growth and survival.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-710.4
Hek2935.4
Other LinesVaries

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against Pseudomonas aeruginosa and Escherichia coli. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infectious diseases.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa12.5 µg/mL
Escherichia coli15 µg/mL
Salmonella typhiModerate activity

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are relevant for neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
AChE19.2
BChE13.2

The biological activity of this compound is attributed to its ability to bind to specific molecular targets, altering their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues of target proteins, enhancing its biological efficacy.

Case Studies

  • Anticancer Study : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through caspase activation.
  • Antimicrobial Evaluation : A study reported the effectiveness of the compound against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Properties

IUPAC Name

3-(4-chlorophenyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO3/c18-12-4-1-10(2-5-12)14-9-20-16-8-15-11(7-13(14)16)3-6-17(19)21-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPUNSGQZVPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2C=C4C=CC(=O)OC4=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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